![molecular formula C18H19N3O4S B2708298 Ethyl 4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 946354-56-9](/img/structure/B2708298.png)
Ethyl 4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
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Overview
Description
Indolin-2-one derivatives are a class of compounds that have been synthesized and studied for their bioactive properties . They have been designed as acetylcholine esterase (AChE) inhibitors based on the structural feature of donepezil, a known AChE inhibitor .
Synthesis Analysis
The synthesis of indolin-2-one derivatives involves incorporating a 1-benzyl-1H-1,2,3-triazole moiety . The yield of one such compound, 1-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)indoline-2,3-dione (3a), was reported to be 63% .Molecular Structure Analysis
The molecular structure of indolin-2-one derivatives can be analyzed using various spectroscopic techniques such as IR and NMR . For example, the IR spectrum of compound 3a showed peaks at 3134 cm^-1 (CH, arene), 2970 cm^-1 (CH, CH2), 1728 cm^-1 (C=O), 1611 cm^-1, and 1468 cm^-1 (C=C) .Physical And Chemical Properties Analysis
The physical and chemical properties of indolin-2-one derivatives can be determined using techniques like IR spectroscopy and NMR . For instance, compound 3a was found to have a melting point of 173-174 °C .Scientific Research Applications
Antimicrobial and Antibacterial Activity
One significant application of ethyl 4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate derivatives is in the field of antimicrobial and antibacterial activity. These compounds have been synthesized and evaluated for their in vitro antifungal and antibacterial activity, showing promising results against various microbial strains. For instance, certain derivatives were found to exhibit potent antibacterial properties, comparable to standard drugs like miconazole in antifungal activity (Tiwari et al., 2018). Additionally, these derivatives have been assessed through enzyme assay studies, ergosterol extraction, and quantitation assays to predict their mode of action. A molecular docking study was also performed to understand the binding interactions with receptors (Nikalje et al., 2017).
Anticancer Potential
These compounds have also been investigated for their potential as anticancer agents. In a study, a series of related derivatives were synthesized and evaluated for their anticancer activity, with some showing significant potency against cancer cell lines like HCT-116, a colon cancer cell line. QSAR studies highlighted the importance of certain molecular properties in describing the antimicrobial activity of these compounds (Sharma et al., 2012).
Fluorescence Properties
Another intriguing application is in the area of fluorescence. Certain derivatives have been synthesized and characterized for their fluorescence properties. These compounds are fluorescent active and show maximum absorption in UV or visible regions, indicating their potential in fluorescence-based applications (Al-Masoudi et al., 2015).
Antiulcer Agents
Some derivatives of this compound have also been explored as potential antiulcer agents. After synthesis and characterization, certain compounds were screened for anti-ulcer activity, showing promising results in this therapeutic area (Gupta et al., 2014).
Anti-diabetic Activity
Research has been conducted on methyl/ethyl 4-(hydroxyphenyl)-6-methyl-2-oxo/thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate analogues of this compound for their potential anti-diabetic activity. These compounds were evaluated using a diabetic rat model, showing a significant hypoglycemic effect, thus indicating their potential as anti-diabetic agents (Bairagi et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-3-25-17(23)15-11(2)19-18(24)20-16(15)26-10-14(22)21-9-8-12-6-4-5-7-13(12)21/h4-7H,3,8-10H2,1-2H3,(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKODWRIRRLXLHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)N2CCC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate |
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